molecular formula C16H22N2O B11859104 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine CAS No. 685092-62-0

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine

Cat. No.: B11859104
CAS No.: 685092-62-0
M. Wt: 258.36 g/mol
InChI Key: KIZRPSZXFKNSHV-UHFFFAOYSA-N
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Description

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is a chemical compound with the CAS Number 685092-62-0 and a molecular formula of C16H22N2O . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoline derivatives are a significant scaffold in medicinal chemistry and are extensively investigated for their diverse biological activities . The quinoline core is a privileged structure in drug discovery, known for its potential to interact with multiple biological targets. Research into analogous compounds has shown that quinoline derivatives can function through various mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, certain antimalarial quinoline derivatives, such as quinine, have also been reported to act as inhibitors of P-glycoprotein (P-gp), a key protein associated with multidrug resistance in cancer cells . The specific substitution pattern on this compound, featuring the 8-amino and 6-methoxy groups, along with the di-isopropyl substituents, presents a unique structure-activity profile worthy of exploration. Researchers can utilize this building block to develop novel molecules for various research applications, including but not limited to, the synthesis of more complex bioactive agents and the study of structure-activity relationships (SAR) in hit-to-lead optimization campaigns.

Properties

CAS No.

685092-62-0

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

6-methoxy-2,5-di(propan-2-yl)quinolin-8-amine

InChI

InChI=1S/C16H22N2O/c1-9(2)13-7-6-11-15(10(3)4)14(19-5)8-12(17)16(11)18-13/h6-10H,17H2,1-5H3

InChI Key

KIZRPSZXFKNSHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(C=C2N)OC)C(C)C

Origin of Product

United States

Preparation Methods

Skraup Reaction for Quinoline Backbone

The Skraup reaction is a foundational method for constructing the quinoline scaffold. A representative protocol involves:

  • Starting Material : 4-Methoxy-2-nitroaniline reacts with glycerol under acidic conditions (H₂SO₄) at elevated temperatures (150–200°C) to form 6-methoxy-8-nitroquinoline.

  • Nitro Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 6-methoxyquinolin-8-amine.

Key Challenges :

  • Regioselectivity : The methoxy group directs electrophilic substitution to the 6-position, but introducing substituents at 2 and 5 requires additional steps.

  • Oxidation Sensitivity : Nitro groups are prone to decomposition under harsh conditions, necessitating controlled reduction.

Alternative Cyclization Methods

For complex substituents, alternative cyclization strategies are employed:

Method Reagents/Conditions Outcome Limitations
Doebner-Miller Aniline derivative + aldehyde + pyruvic acid6-Methoxy-2-arylquinoline-4-carboxylic acidLimited to carboxylic acid derivatives
Imino Diels-Alder Bromoaniline + 2,2,3-tribromopropanalBrominated quinoline intermediatesRequires regioselective bromination

Functional Group Introduction

Bromination for Cross-Coupling Precursors

Bromination enables subsequent palladium-catalyzed coupling reactions:

  • Electrophilic Bromination : 6-Methoxyquinolin-8-amine undergoes bromination at positions 2 and 5 using Br₂/FeBr₃ or NBS (N-bromosuccinimide).

  • Regioselectivity Control : The methoxy group directs bromination to the 2- and 5-positions due to its electron-donating nature.

Example Reaction :

6-Methoxyquinolin-8-amineBr2/FeBr36-Methoxy-2,5-dibromoquinolin-8-amine\text{6-Methoxyquinolin-8-amine} \xrightarrow{\text{Br}2/\text{FeBr}3} \text{6-Methoxy-2,5-dibromoquinolin-8-amine}

Suzuki-Miyaura Coupling for Isopropyl Group Installation

The dibromo intermediate undergoes cross-coupling with isopropyl boronic esters:

Step Reagents Conditions Yield
Coupling Pd(PPh₃)₄, isopropyl boronic esterTHF/H₂O, K₂CO₃, 80°C, 12 h60–75%

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–Br bond.

  • Transmetallation : Boronic ester transfers the isopropyl group to Pd.

  • Reductive Elimination : Forms the C–C bond, releasing Pd(0).

Challenges :

  • Steric Hindrance : Bulky isopropyl groups may slow reaction kinetics.

  • Catalyst Efficiency : Ligand choice (e.g., XPhos) improves turnover rates.

Post-Functionalization and Purification

Amine Protection/Deprotection

To prevent side reactions during coupling, the 8-amino group may be protected:

  • Protection : Boc (tert-butoxycarbonyl) or acetyl groups using EDCI/HOBt.

  • Deprotection : Acidic conditions (TFA/HCl) remove the protecting group post-coupling.

Example :

N-Boc-6-Methoxy-2,5-dibromoquinolin-8-aminePd catalystN-Boc-6-Methoxy-2,5-diisopropylquinolin-8-amineTFATarget compound\text{N-Boc-6-Methoxy-2,5-dibromoquinolin-8-amine} \xrightarrow{\text{Pd catalyst}} \text{N-Boc-6-Methoxy-2,5-diisopropylquinolin-8-amine} \xrightarrow{\text{TFA}} \text{Target compound}

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
Skraup + Suzuki High regioselectivity for methoxyMulti-step, low overall yield
Doebner + Bromination Direct C–H functionalizationLimited to carboxylic acid derivatives
Imino Diels-Alder Rapid cyclizationRequires pre-functionalized intermediates

Characterization and Validation

Spectroscopic Data

Key analytical techniques validate the structure:

Technique Observed Data
¹H NMR δ 1.2–1.4 (m, 12H, isopropyl-CH₃), 3.9 (s, 3H, OCH₃), 7.5–8.8 (m, aromatic H)
HRMS [M+H]⁺ = 259.36 (C₁₅H₂₂N₂O)

Chemical Reactions Analysis

Types of Reactions

2,5-diisopropyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is C16H22N2OC_{16}H_{22}N_{2}O, with a molecular weight of approximately 258.36 g/mol. The compound features a methoxy group and two isopropyl groups attached to the quinoline core, enhancing its lipophilicity and bioactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including multidrug-resistant gastric carcinoma cells. In studies, it was found to inhibit P-glycoprotein (P-gp), a key factor in drug resistance, thereby enhancing the efficacy of other chemotherapeutic agents .

Table 1: Anticancer Activity Summary

Cell LineCompound ConcentrationEffectiveness
EPG85-257RDB (P-gp positive)10 µMSignificant P-gp inhibition
EPG85-257P (Drug-sensitive)VariableLow to moderate toxicity

Antimalarial Research

The compound has also been investigated for its antimalarial properties. Its structural analogs have shown promise in inhibiting malaria parasites, making it a candidate for further development in malaria treatment strategies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance its biological activity. Variations of the compound have been synthesized to explore structure-activity relationships (SAR), leading to the development of more potent derivatives .

Table 2: Synthesis Overview

StepReagents UsedConditions
Initial Reaction6-Methoxyquinoline + Isopropyl amineStirred at room temperature
PurificationColumn chromatographySolvent evaporation

Broader Implications in Drug Development

The applications of this compound extend beyond cancer and malaria treatment. Its ability to inhibit P-glycoprotein suggests potential roles in enhancing the absorption and efficacy of other drugs, particularly those facing resistance issues . Furthermore, ongoing research into its interactions with various biological targets continues to reveal new therapeutic potentials.

Case Study 1: P-Glycoprotein Inhibition

In a study evaluating a series of quinoline derivatives including this compound, it was found that compounds exhibiting structural similarities showed varying degrees of P-glycoprotein inhibition. The most effective derivatives were noted for their ability to significantly reduce efflux activity in resistant cancer cell lines .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial activity of synthesized quinoline derivatives based on the structure of this compound revealed effective inhibition against Plasmodium falciparum. The results indicated that modifications to the quinoline structure could enhance bioactivity against malaria parasites.

Mechanism of Action

The mechanism of action of 2,5-diisopropyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and enzymes involved in cell replication, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine with structurally related quinolin-8-amine derivatives, focusing on substituent effects, synthetic methods, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activity Reference
This compound 2,5-di(isopropyl), 6-OCH$3$, 8-NH$2$ C${17}$H${24}$N$_2$O 272.39 g/mol Hypothesized enhanced lipophilicity and steric hindrance due to isopropyl groups Inferred
5-Ethyl-6-methoxyquinolin-8-amine 5-CH$2$CH$3$, 6-OCH$3$, 8-NH$2$ C${12}$H${14}$N$_2$O 202.25 g/mol Moderate antiplasmodial activity; used in pharmacological studies
6-Phenyl-8-quinolinamine 6-C$6$H$5$, 8-NH$_2$ C${15}$H${12}$N$_2$ 220.27 g/mol Increased aromaticity; potential for π-π stacking interactions
8-(Isopropyl)-2-methylquinolin-5-amine 2-CH$3$, 8-CH(CH$3$)$2$, 5-NH$2$ C${13}$H${16}$N$_2$ 200.28 g/mol Demonstrated utility in coordination chemistry and catalysis
N-(3-Chlorophenyl)quinolin-8-amine 8-NH-C$6$H$4$-Cl (para) C${15}$H${11}$ClN$_2$ 254.71 g/mol Antimicrobial activity; halogen enhances electronegativity

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Lipophilicity: The isopropyl groups in this compound likely increase logP compared to analogs with smaller alkyl or aryl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) . Steric Hindrance: Bulkier substituents (e.g., isopropyl at positions 2 and 5) may reduce binding affinity to flat enzymatic pockets but improve selectivity for hydrophobic targets .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 6-methoxyquinolin-8-amine) are synthesized via straightforward routes, such as reductive amination () or coupling reactions (). Introducing multiple isopropyl groups requires advanced alkylation or cross-coupling strategies, which may lower yields due to steric challenges .

Biological Activity: Antiplasmodial Activity: Hybrids like 6-Methoxy-N-(naphthalen-1-yl)quinolin-8-amine () show antiplasmodial activity (25% yield), suggesting that substituent bulk and aromaticity are critical for target engagement. Antimicrobial Potential: Halogenated derivatives (e.g., N-(3-Chlorophenyl)quinolin-8-amine) exhibit enhanced activity due to electronegative effects .

Thermal and Stability Profiles: Derivatives with methoxy groups (e.g., 6-Methoxyquinolin-8-amine) show stability under drying conditions (NMT 1.0% loss on drying at 105°C, per pharmacopeial standards) .

Biological Activity

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxy group and two isopropyl substituents, which contribute to its biological activity. Its molecular formula is C15H18N2OC_{15}H_{18}N_2O and it has a molecular weight of 246.32 g/mol.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C15H18N2O
Molecular Weight 246.32 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including multidrug-resistant strains. The compound's mechanism involves inhibition of P-glycoprotein (P-gp), which plays a crucial role in drug resistance.

In a study involving gastric carcinoma cells, the compound showed a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, indicating its potential as a therapeutic agent against resistant cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It demonstrated activity against several bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be as low as 0.06 µM for some derivatives, highlighting its potential in treating infections caused by resistant bacteria .

Acetylcholinesterase Inhibition

Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may have moderate AChE inhibitory activity, which could be beneficial for cognitive enhancement and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

  • P-glycoprotein Inhibition : By inhibiting P-gp, the compound enhances the accumulation of chemotherapeutic agents within cancer cells, overcoming drug resistance.
  • Antimicrobial Mechanism : The exact mechanism against bacteria involves disruption of cell membrane integrity and interference with metabolic pathways.
  • Neuroprotective Effects : AChE inhibition may lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxicity against gastric carcinoma cells.
    • Findings : Significant reduction in cell viability at concentrations above 1 µM.
    • : Potential for development as an anticancer drug .
  • Antimicrobial Evaluation :
    • Objective : Test efficacy against M. tuberculosis.
    • Findings : MIC values below 0.06 µM for certain derivatives.
    • : Promising candidate for treating resistant bacterial infections .

Q & A

Q. How is this compound utilized as a directing group in multi-step syntheses?

  • Methodological Answer : The amine group acts as a transient directing group in C–H activation. For example, in phthalazinone synthesis, it facilitates regioselective coupling before being removed via hydrazinolysis (hydrazine hydrate/NaOH in EtOH at 120°C under microwave irradiation) .

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